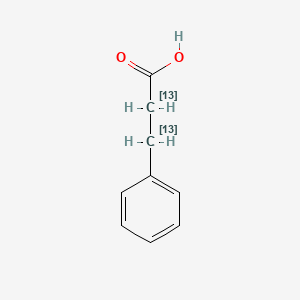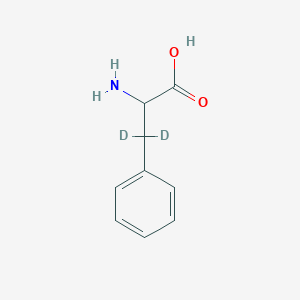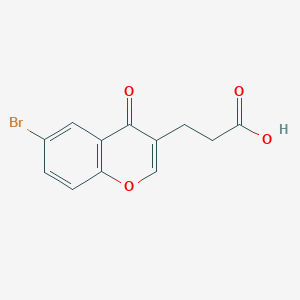
3-(7-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid” is a chemical compound with the linear formula C10H5BrO4 . It has a molecular weight of 269.053 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid” can be analyzed using various techniques. For instance, the density functional theory (DFT) can be used to study the structural, optical, and photoelectrical properties of related compounds .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Multicomponent Synthesis Approach : A study demonstrated an efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, closely related to the compound . This approach used 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid, emphasizing atom economy and mild reaction conditions (Komogortsev et al., 2022).
Chemical Reactions with Isothiosemicarbazide : Research involving ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, similar to the target compound, showed reactions with S-methylisothiosemicarbazide hydroiodide, resulting in various chemical products depending on the reaction conditions (Vetyugova et al., 2018).
Biological Research and Applications
Agonist for G Protein-Coupled Receptor GPR35 : A powerful tool for studying the orphan G protein-coupled receptor GPR35 was developed using a similar compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid. This research is crucial for understanding GPR35's role in physiology and its potential as a drug target (Thimm et al., 2013).
Antibacterial Activity : Some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which share a similar chemical structure with the compound , were synthesized and evaluated for their antibacterial activity against various bacterial strains (Čačić et al., 2006).
Chemical and Physical Properties
- Structural Analysis and Properties : Investigations into similar compounds, such as 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, offer insights into their molecular structures and properties, which are fundamental for their application in scientific research (Wen et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxycoumarin", "6-bromo-4-hydroxycoumarin", "3-bromopropionic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Chloroform", "Acetone", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with 3-bromopropionic acid in the presence of sodium hydroxide to form 3-(4-hydroxy-3-coumarinyl)propanoic acid.", "Step 2: 3-(4-hydroxy-3-coumarinyl)propanoic acid is reacted with 6-bromo-4-hydroxycoumarin in the presence of hydrochloric acid to form 3-(6-bromo-4-oxo-4H-chromen-3-yl)propanoic acid.", "Step 3: The crude product is purified by recrystallization from ethanol and diethyl ether.", "Step 4: The purified product is dissolved in chloroform and washed with sodium bicarbonate and water.", "Step 5: The organic layer is dried over sodium sulfate and concentrated under reduced pressure.", "Step 6: The residue is dissolved in acetone and precipitated with diethyl ether to obtain the final product as a white solid.", "Step 7: The product is dried under vacuum and characterized by various spectroscopic techniques." ] } | |
CAS-Nummer |
870703-98-3 |
Molekularformel |
C12H9BrO4 |
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
3-(7-bromo-4-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C12H9BrO4/c13-8-2-3-9-10(5-8)17-6-7(12(9)16)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15) |
InChI-Schlüssel |
APDLNZPLTAFXMY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)CCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)CCC(=O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



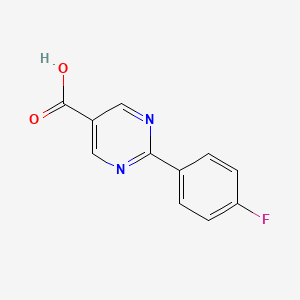
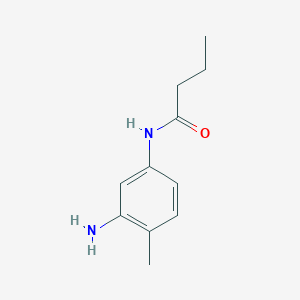
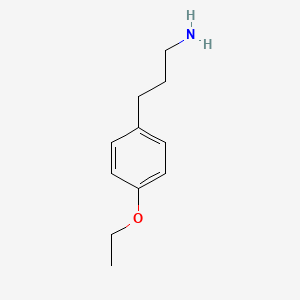
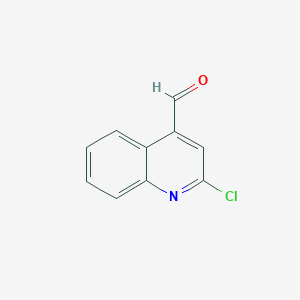
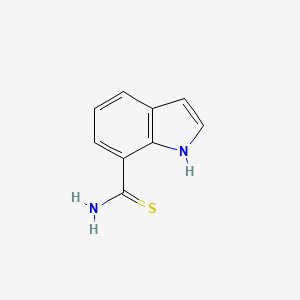
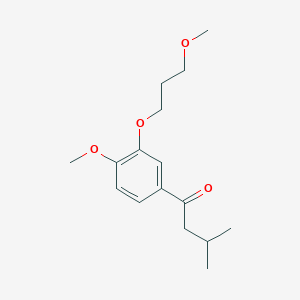
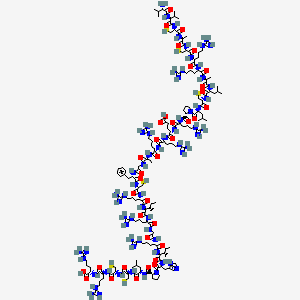
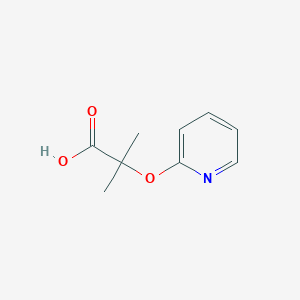
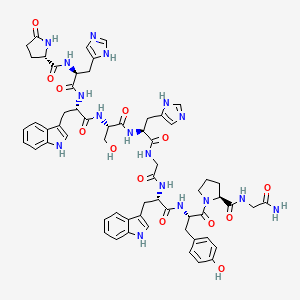
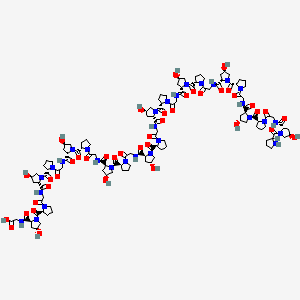

![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)
